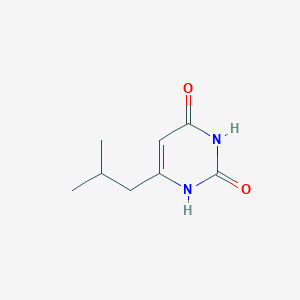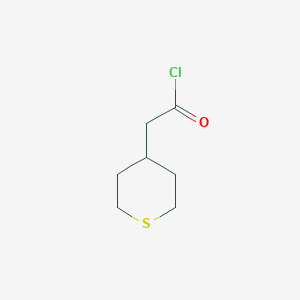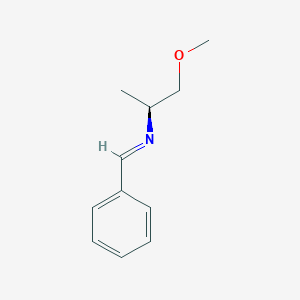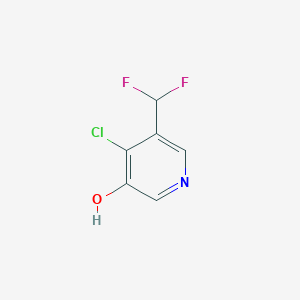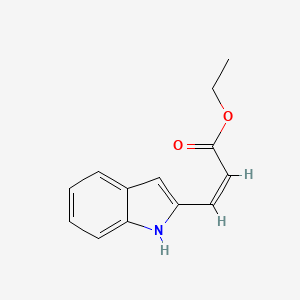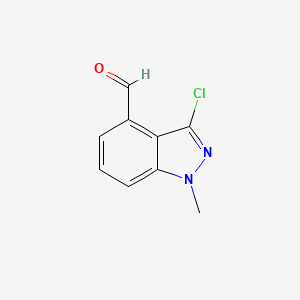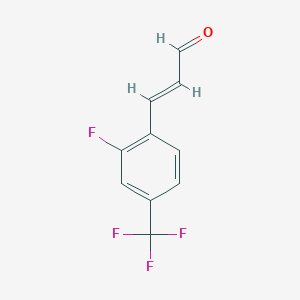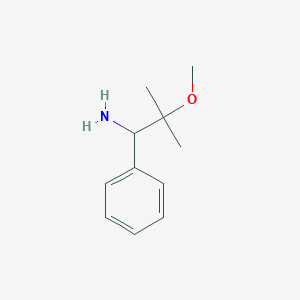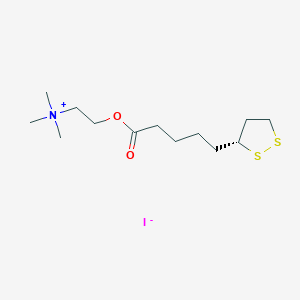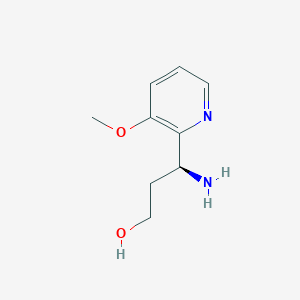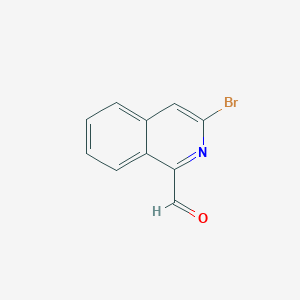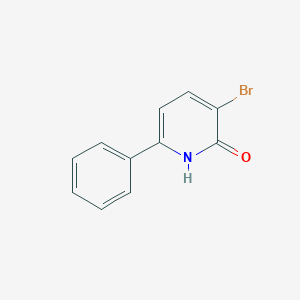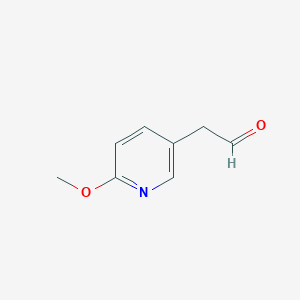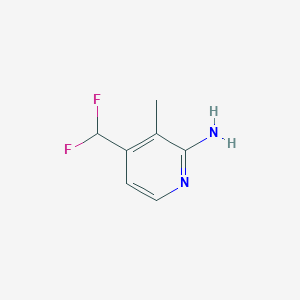
4-(Difluoromethyl)-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-methylpyridin-2-amine is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a methyl group at the 3-position. The presence of the difluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylpyridin-2-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents. This process can be achieved through various catalytic and non-catalytic methods, including:
Radical Difluoromethylation: This method involves the use of radical initiators to generate difluoromethyl radicals, which then react with the pyridine ring to form the desired product.
Electrophilic Difluoromethylation: This approach uses electrophilic difluoromethylating agents to introduce the difluoromethyl group into the pyridine ring under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of metal-catalyzed cross-coupling reactions, which allow for the efficient introduction of the difluoromethyl group into the pyridine ring . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce methylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The compound may act as a hydrogen bond donor or acceptor, influencing its binding affinity and specificity for target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-3-methylpyridin-2-amine: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-(Fluoromethyl)-3-methylpyridin-2-amine: This compound has a single fluorine atom in the methyl group, which can affect its reactivity and stability.
Uniqueness
4-(Difluoromethyl)-3-methylpyridin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it a valuable building block in various applications .
Eigenschaften
Molekularformel |
C7H8F2N2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-5(6(8)9)2-3-11-7(4)10/h2-3,6H,1H3,(H2,10,11) |
InChI-Schlüssel |
CFTKARRODMNJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


